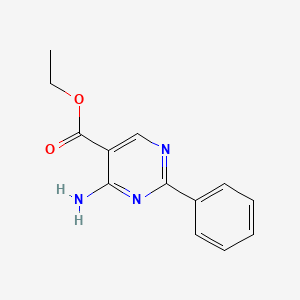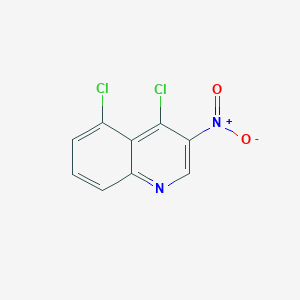
7-Bromo-4-ethyl-2,3-dihydroinden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-4-ethyl-2,3-dihydroinden-1-one: is an organic compound with the molecular formula C11H11BrO indenones , which are characterized by a fused ring system consisting of a benzene ring and a cyclopentane ring with a ketone group
準備方法
Synthetic Routes and Reaction Conditions:
Bromination of 4-ethyl-2,3-dihydroinden-1-one: The synthesis of 7-Bromo-4-ethyl-2,3-dihydroinden-1-one typically involves the bromination of 4-ethyl-2,3-dihydroinden-1-one. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions:
Substitution Reactions: 7-Bromo-4-ethyl-2,3-dihydroinden-1-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or ethers.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols.
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: 7-Bromo-4-ethyl-2,3-dihydroinden-1-one is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Drug Candidate: The compound’s structure suggests it may have biological activity, making it a candidate for drug discovery and development. It could be explored for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry:
Material Science: The compound may be used in the development of new materials with specific properties, such as polymers or resins with enhanced thermal stability or mechanical strength.
作用機序
The exact mechanism of action of 7-Bromo-4-ethyl-2,3-dihydroinden-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ketone group could play crucial roles in binding to these targets, influencing the compound’s overall biological activity.
類似化合物との比較
4-Bromo-2,3-dihydroinden-1-one: Similar structure but lacks the ethyl group at the 4-position.
7-Bromo-2,3-dihydroinden-1-one: Similar structure but lacks the ethyl group at the 4-position.
4-Ethyl-2,3-dihydroinden-1-one: Similar structure but lacks the bromine atom at the 7-position.
Uniqueness:
7-Bromo-4-ethyl-2,3-dihydroinden-1-one: is unique due to the presence of both the bromine atom and the ethyl group, which can influence its reactivity and potential applications. The combination of these substituents can lead to distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C11H11BrO |
|---|---|
分子量 |
239.11 g/mol |
IUPAC名 |
7-bromo-4-ethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H11BrO/c1-2-7-3-5-9(12)11-8(7)4-6-10(11)13/h3,5H,2,4,6H2,1H3 |
InChIキー |
AHAXUZWFVUVZRL-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2CCC(=O)C2=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



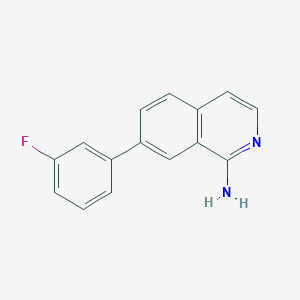

![tert-Butyl (1R,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B11872649.png)
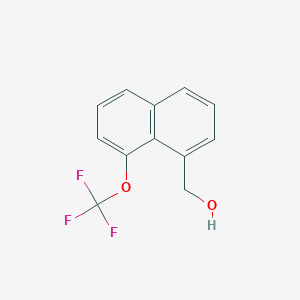
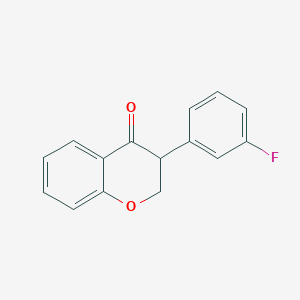
![4-Methyl-2-(methylamino)naphtho[1,2-d]thiazol-5-ol](/img/structure/B11872675.png)
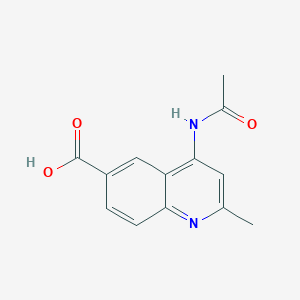
![1-(3-Methylnaphtho[1,2-b]thiophen-2-yl)ethan-1-one](/img/structure/B11872694.png)

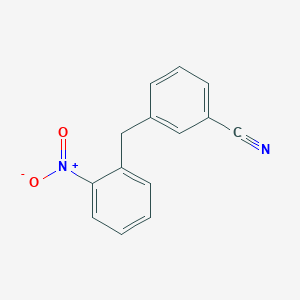
![2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11872708.png)
